molecular formula C13H16O2S B13896893 4-Cyclohexylsulfanylbenzoic acid

4-Cyclohexylsulfanylbenzoic acid

Cat. No.: B13896893
M. Wt: 236.33 g/mol
InChI Key: GPIHXDJEPYCDJQ-UHFFFAOYSA-N
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Description

4-Cyclohexylsulfanylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclohexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfanylbenzoic acid typically involves the introduction of a cyclohexylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a benzoic acid derivative is reacted with cyclohexylthiol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylsulfanylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under acidic or neutral conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Cyclohexylsulfanylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexylsulfanylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylsulfanyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites.

Comparison with Similar Compounds

    4-Methylsulfanylbenzoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

    4-Phenylsulfanylbenzoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness: 4-Cyclohexylsulfanylbenzoic acid is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific biological interactions.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

4-cyclohexylsulfanylbenzoic acid

InChI

InChI=1S/C13H16O2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15)

InChI Key

GPIHXDJEPYCDJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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